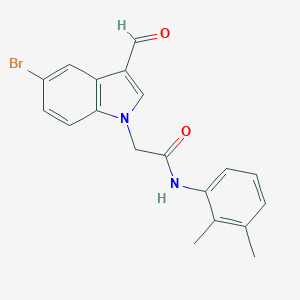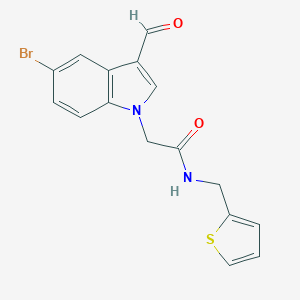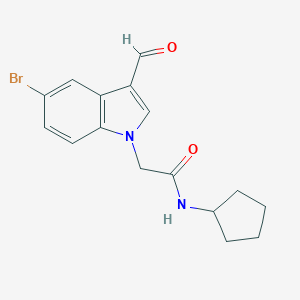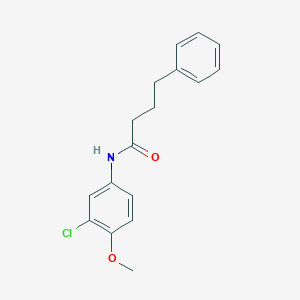![molecular formula C25H22Cl2N4O6 B297531 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297531.png)
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide, also known as DCMO-PEG2-OMe, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazones and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is known to play a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee has been shown to exhibit other biochemical and physiological effects. It has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This property may have potential applications in the treatment of various diseases, including arthritis and atherosclerosis.
実験室実験の利点と制限
One of the main advantages of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This property makes it a potentially useful tool for studying cancer cell biology and developing new cancer therapies. However, one limitation of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee. One area of interest is the development of new cancer therapies that incorporate this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee and to identify potential molecular targets for this compound. Finally, there is a need for more research on the potential applications of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee in the treatment of other diseases, such as arthritis and atherosclerosis.
合成法
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee can be synthesized using a multi-step process that involves the condensation of 2,3-dichloroaniline with 2-oxoethyl-2-(3-methoxy-4-hydroxybenzylidene) hydrazinecarboxylate, followed by the reaction with 2-methoxyphenylacetic acid. The final product is purified using column chromatography and characterized using various analytical techniques.
科学的研究の応用
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
製品名 |
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide |
|---|---|
分子式 |
C25H22Cl2N4O6 |
分子量 |
545.4 g/mol |
IUPAC名 |
N//'-[(E)-[4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C25H22Cl2N4O6/c1-35-19-9-4-3-7-17(19)30-24(33)25(34)31-28-13-15-10-11-20(21(12-15)36-2)37-14-22(32)29-18-8-5-6-16(26)23(18)27/h3-13H,14H2,1-2H3,(H,29,32)(H,30,33)(H,31,34)/b28-13+ |
InChIキー |
MKAMCJZLKMEBEA-XODNFHPESA-N |
異性体SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC |
SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC |
正規SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![6-acetyl-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B297471.png)
![3-cyclohexyl-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297472.png)
![1-(4-bromophenyl)-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297473.png)